molecular formula C19H20N2O2 B14567565 3-(2-Methylphenyl)-2-(propoxymethyl)quinazolin-4(3H)-one CAS No. 61554-66-3

3-(2-Methylphenyl)-2-(propoxymethyl)quinazolin-4(3H)-one

Cat. No.: B14567565
CAS No.: 61554-66-3
M. Wt: 308.4 g/mol
InChI Key: UTTVBYOUIKDFOS-UHFFFAOYSA-N
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Description

2-(propoxymethyl)-3-(o-tolyl)quinazolin-4(3H)-one is a quinazoline derivative that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. Quinazoline derivatives are known for their diverse biological activities, making them valuable in medicinal chemistry and other research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(propoxymethyl)-3-(o-tolyl)quinazolin-4(3H)-one typically involves the reaction of appropriate starting materials under specific conditions. One common method includes the condensation of o-toluidine with a suitable aldehyde or ketone, followed by cyclization and subsequent functionalization to introduce the propoxymethyl group. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(propoxymethyl)-3-(o-tolyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinazolines.

Scientific Research Applications

2-(propoxymethyl)-3-(o-tolyl)quinazolin-4(3H)-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe or tool compound in biological assays to investigate cellular processes and pathways.

    Medicine: Quinazoline derivatives, including this compound, are explored for their potential therapeutic properties, such as anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: The compound can be utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 2-(propoxymethyl)-3-(o-tolyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 2-(methoxymethyl)-3-(o-tolyl)quinazolin-4(3H)-one
  • 2-(ethoxymethyl)-3-(o-tolyl)quinazolin-4(3H)-one
  • 2-(butoxymethyl)-3-(o-tolyl)quinazolin-4(3H)-one

Uniqueness

2-(propoxymethyl)-3-(o-tolyl)quinazolin-4(3H)-one is unique due to its specific propoxymethyl group, which can influence its chemical reactivity, biological activity, and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications, distinguishing it from other similar quinazoline derivatives.

Properties

CAS No.

61554-66-3

Molecular Formula

C19H20N2O2

Molecular Weight

308.4 g/mol

IUPAC Name

3-(2-methylphenyl)-2-(propoxymethyl)quinazolin-4-one

InChI

InChI=1S/C19H20N2O2/c1-3-12-23-13-18-20-16-10-6-5-9-15(16)19(22)21(18)17-11-7-4-8-14(17)2/h4-11H,3,12-13H2,1-2H3

InChI Key

UTTVBYOUIKDFOS-UHFFFAOYSA-N

Canonical SMILES

CCCOCC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3C

Origin of Product

United States

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